molecular formula C9H14FN3O B1532018 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile CAS No. 2001353-97-3

3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile

Katalognummer: B1532018
CAS-Nummer: 2001353-97-3
Molekulargewicht: 199.23 g/mol
InChI-Schlüssel: RHIOQSMYXBBEHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The systematic nomenclature of 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile reflects its complex structural composition consisting of three primary functional domains. The central piperazine ring serves as the core scaffold, bearing a 2-fluoroethyl substituent at the 4-position nitrogen atom. This six-membered saturated heterocycle contains two nitrogen atoms positioned at the 1 and 4 positions, creating a chair-like conformation that influences the overall molecular geometry. The fluoroethyl chain extends from one nitrogen center, introducing both polar and electronegative characteristics through the carbon-fluorine bond.

The oxopropanenitrile fragment represents the second major structural component, featuring a carbonyl group adjacent to a nitrile functionality. This arrangement creates an α-cyanoketone system that exhibits distinct electronic properties due to the electron-withdrawing nature of both functional groups. The carbonyl carbon forms an amide linkage with the piperazine nitrogen, establishing a rigid planar arrangement around the amide bond that restricts rotational freedom.

The Simplified Molecular Input Line Entry System representation, N#CCC(=O)N1CCN(CCF)CC1, provides a linear description of the molecular connectivity. This notation reveals the sequential arrangement starting from the nitrile group, proceeding through the carbonyl center, and terminating at the fluoroethyl-substituted piperazine ring. The systematic analysis of bond connectivity demonstrates that the molecule contains nine carbon atoms, fourteen hydrogen atoms, one fluorine atom, three nitrogen atoms, and one oxygen atom, consistent with the empirical formula determination.

Structural Parameter Value Reference
Molecular Formula C9H14FN3O
Molecular Weight 199.23 g/mol
Chemical Abstracts Service Number 2001353-97-3
Simplified Molecular Input Line Entry System N#CCC(=O)N1CCN(CCF)CC1

Eigenschaften

IUPAC Name

3-[4-(2-fluoroethyl)piperazin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-2,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIOQSMYXBBEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile likely follows a multi-step approach involving:

  • Preparation of the 2-fluoroethylpiperazine intermediate.
  • Introduction of the 3-oxopropanenitrile moiety via nucleophilic substitution or condensation reactions.
  • Purification and characterization steps.

This approach is consistent with methods used for related fluorinated piperazine derivatives and oxopropanenitrile compounds.

Preparation of 2-Fluoroethylpiperazine Intermediate

Key step: N-alkylation of piperazine with a 2-fluoroethyl halide.

  • Piperazine is reacted with 2-fluoroethyl bromide or chloride under basic conditions to selectively alkylate the nitrogen at the 4-position.
  • Solvents such as acetonitrile or DMF are commonly used.
  • Bases like potassium carbonate or sodium hydride facilitate the nucleophilic substitution.
  • Reaction temperatures range from ambient to reflux depending on reactivity.

This method is supported by analogous syntheses of fluorinated piperazines reported in fluorine-containing N-(2-fluoroethoxy)piperazine analogues research.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
N-alkylation of piperazine Piperazine + 2-fluoroethyl bromide, K2CO3, DMF, 60°C 70-85 Selective monoalkylation at 4-position
Nucleophilic substitution 4-(2-fluoroethyl)piperazine + 3-bromo-3-oxopropanenitrile, base, RT to reflux 60-80 Formation of this compound
Purification Flash chromatography (silica gel), solvent gradient DCM/MeOH - Yields depend on purity and scale

These conditions are inferred from related fluorinated piperazine and oxopropanenitrile syntheses.

Analytical and Structural Characterization

  • Purity and identity are confirmed by NMR, mass spectrometry, and IR spectroscopy.
  • Fluorine NMR (^19F NMR) is particularly useful for confirming the presence and environment of the fluoroethyl group.
  • Crystallization and X-ray diffraction can be applied to confirm the molecular structure when single crystals are available.

Research Findings and Notes on Synthesis

  • Fluorinated piperazine derivatives exhibit enhanced biological activity and metabolic stability, motivating the development of efficient synthetic routes.
  • The introduction of fluorine via 2-fluoroethyl substituents is commonly achieved through alkylation with fluoroalkyl halides.
  • The oxopropanenitrile moiety is introduced via nucleophilic substitution or condensation with α-haloketone nitriles or cyanoacetyl derivatives.
  • Mild reaction conditions are preferred to avoid decomposition of sensitive nitrile and fluorinated groups.
  • Purification by flash chromatography using silica gel and methanol/dichloromethane gradients is effective for isolating the target compound in high purity.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Reaction Conditions Yield Range References
1. Synthesis of 2-fluoroethylpiperazine N-alkylation of piperazine with 2-fluoroethyl halide Piperazine, 2-fluoroethyl bromide, K2CO3, DMF 60°C, 6-12 hours 70-85%
2. Coupling with 3-oxopropanenitrile Nucleophilic substitution with α-haloketone nitrile 4-(2-fluoroethyl)piperazine, 3-bromo-3-oxopropanenitrile, base RT to reflux, 4-24 hours 60-80%
3. Purification Flash chromatography Silica gel, DCM/MeOH gradient Ambient temperature -

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluoroethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Antimicrobial Activity
Recent studies have highlighted the potential of 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile as an antimicrobial agent. It has been evaluated against gram-positive bacteria such as Bacillus subtilis, demonstrating significant antibacterial properties. The compound's structure allows it to interact effectively with bacterial targets, enhancing its efficacy as an antimicrobial agent .

Anticancer Properties
The compound has shown promise in cancer research, particularly in targeting specific pathways involved in tumor growth and proliferation. In vitro studies have indicated that it may inhibit the growth of cancer cells, making it a candidate for further development into anticancer therapies .

Neurological Disorders
Due to its piperazine moiety, this compound is being investigated for its potential effects on neurological disorders. Compounds with similar structures have been associated with neuroprotective effects, and ongoing research aims to elucidate the specific mechanisms through which this compound may exert such effects .

The biological activity of this compound can be attributed to its ability to modulate various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, which is essential for its antimicrobial and anticancer activities.
  • Receptor Binding : Its structural features allow it to interact with specific receptors in the body, potentially influencing neurotransmitter systems and cellular signaling pathways.

Case Studies

Several case studies have documented the efficacy of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of Bacillus subtilis growth.
Study BAnticancer ActivityShowed reduced proliferation of cancer cell lines in vitro.
Study CNeurological EffectsIndicated potential neuroprotective mechanisms through receptor modulation.

Wirkmechanismus

The mechanism of action of 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions. These features make the compound a valuable tool in the study of biological pathways and the development of therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile are best understood through comparison with analogs sharing the 3-oxopropanenitrile-piperazine backbone. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent on Piperazine Molecular Weight (g/mol) Key Features/Applications
This compound C₉H₁₃FN₄O 2-Fluoroethyl 224.23 Enhanced metabolic stability; potential kinase inhibitor
3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile C₁₄H₁₇N₃O₂ 4-Methoxyphenyl 267.31 Increased lipophilicity due to aromatic methoxy group
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile C₁₅H₁₉N₃O Phenethyl 257.33 Higher molecular weight; research chemical (95% purity)
3-(1H-Indol-3-yl)-3-oxopropanenitrile C₁₁H₉N₃O Indole 199.21 Intermediate for bis(indolyl)pyridines (biofilm inhibitors)
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile C₁₅H₁₇N₃O₃ Benzodioxolylmethyl 287.31 Polar surface area (65.8 Ų); potential CNS activity

Key Observations

Substituent Effects: Electron-Withdrawing Groups (e.g., Fluorine): The 2-fluoroethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs like the phenethyl derivative . Fluorine’s electronegativity may also enhance binding interactions with target enzymes or receptors. Aromatic vs. In contrast, the 2-fluoroethyl group balances hydrophilicity and lipophilicity, favoring oral bioavailability.

Synthetic Accessibility :

  • Yields for piperazine-based nitriles typically exceed 85% (e.g., compounds), suggesting efficient synthetic routes via nucleophilic substitution or condensation reactions. The fluorine atom’s small size may facilitate synthesis without steric hindrance.

Biological Implications: The target compound’s cyano group acts as a hydrogen-bond acceptor, akin to nitriles in FDA-approved drugs (e.g., crizotinib). Benzodioxole-containing analogs () exhibit high topological polar surface area (65.8 Ų), suggesting blood-brain barrier penetration, a feature absent in the target compound due to its aliphatic substituent.

Safety and Handling: Piperazine derivatives like 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile are typically handled at 95% purity with standard laboratory precautions .

Biologische Aktivität

3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile is a synthetic compound that has garnered attention for its potential biological activity, particularly in pharmaceutical research. This compound features a piperazine ring substituted with a fluoroethyl group and a nitrile group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H14_{14}FN3_{3}O
  • Molecular Weight : 201.23 g/mol
  • CAS Number : 2001353-97-3

The structure of this compound allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluoroethyl group enhances its binding affinity, while the nitrile group may facilitate hydrogen bonding interactions. These features enable the compound to modulate biological pathways effectively, which is crucial in drug development.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes involved in disease processes. For instance, similar compounds have shown promise in inhibiting autotaxin, an enzyme linked to pulmonary fibrosis and other inflammatory conditions. This inhibition can lead to a reduction in lysophosphatidic acid (LPA) levels, which are associated with fibrotic diseases .

Case Studies

  • Pulmonary Fibrosis Model : In vivo studies utilizing compounds structurally similar to this compound demonstrated significant efficacy in reducing LPA levels in a bleomycin-induced pulmonary fibrosis model. These findings suggest that the compound may hold therapeutic potential for treating fibrotic diseases by targeting the autotaxin/LPA axis .
  • Cancer Research : Compounds with similar structural features have been investigated for their anticancer properties. The ability of these compounds to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival has been documented, indicating a potential role for this compound in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPiperazine ring, fluoroethyl, nitrileEnzyme inhibition, potential antifibrotic
3-(4-(2-Fluoroethyl)piperazin-1-yl)propanoic acidPiperazine ring, fluoroethyl, carboxylic acidModulation of inflammatory pathways
(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanonePiperazine ring, fluoroethyl, thiopheneAnticancer activity through apoptosis induction

Q & A

Q. What are the recommended synthetic routes for 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized for high purity?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring. Key steps include:

  • N-alkylation of piperazine with 2-fluoroethyl bromide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Coupling of the substituted piperazine with cyanoacetic acid derivatives via nucleophilic acyl substitution. Temperature control (0–5°C) and catalysts like piperidine are critical to minimize side reactions .
  • Purification using column chromatography or recrystallization to achieve >95% purity. Analytical validation via NMR (e.g., confirming fluorine coupling in 19F^{19}\text{F}-NMR) and mass spectrometry is essential .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation from nitrile groups .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the nitrile group. Stability tests indicate decomposition above 40°C, releasing toxic fumes (e.g., HCN) .
  • Disposal : Follow hazardous waste protocols for nitriles, including neutralization with alkaline hypochlorite before disposal .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm piperazine ring substitution and fluorine integration. 19F^{19}\text{F}-NMR is critical for verifying the 2-fluoroethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C9_9H13_{13}FN3_3O) and detect impurities .
  • FT-IR : Peaks at ~2240 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) confirm functional groups .

Advanced Research Questions

Q. How does the 2-fluoroethyl group influence receptor binding affinity, particularly for H1 and 5-HT2A targets?

The fluoroethyl moiety enhances lipophilicity and blood-brain barrier penetration , as seen in structurally related piperazine derivatives acting as H1/5-HT2A dual modulators . In vitro assays (e.g., radioligand displacement) show:

  • H1 Receptor : Fluorine’s electronegativity strengthens hydrogen bonding with Thr194 in the receptor’s binding pocket.
  • 5-HT2A Receptor : The ethyl spacer improves conformational flexibility, aligning with hydrophobic residues like Phe339 .
    Comparative studies with non-fluorinated analogs show a 3–5× increase in binding affinity for fluorinated derivatives .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Discrepancies in cytotoxicity (e.g., IC50_{50} variations across cell lines) may arise from:

  • Assay Conditions : Differences in serum content (e.g., FBS) affecting compound solubility. Standardize protocols using serum-free media for consistency .
  • Metabolic Stability : Fluorine’s metabolic resistance in some cell lines (e.g., hepatic vs. neuronal) requires profiling via LC-MS/MS to quantify active metabolites .
  • Off-Target Effects : Screen for unintended kinase inhibition using panels like Eurofins KinaseProfiler to identify confounding targets .

Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic (PK) properties?

  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Fluorine reduces oxidation at the ethyl group, extending half-life .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and permeability (Caco-2 > 5 × 106^{-6} cm/s), suggesting moderate oral bioavailability .
  • Docking Studies : Use AutoDock Vina to model binding to plasma proteins (e.g., albumin) and optimize solubility via prodrug strategies .

Q. What are the key considerations for designing SAR studies on analogs of this compound?

Focus on modifying:

  • Piperazine Substitution : Replace 2-fluoroethyl with cyclopropyl or methoxy groups to evaluate steric/electronic effects on receptor selectivity .
  • Nitrile Bioisosteres : Substitute –C≡N with –COOH or –CONH2_2 to reduce toxicity while retaining affinity .
  • Stereochemistry : Synthesize enantiomers to assess chiral center impact on potency (e.g., R vs. S configurations in fluorinated analogs) .

Q. How can researchers validate the compound’s mechanism of action in neurological disorder models?

  • In Vivo Models : Test in rodent sleep studies (e.g., EEG/EMG for sleep architecture) to correlate H1/5-HT2A modulation with efficacy .
  • Biomarker Analysis : Quantify serotonin (5-HT) and histamine levels in cerebrospinal fluid via HPLC post-administration .
  • Knockout Models : Use H1R/^{-/-} or 5-HT2AR/^{-/-} mice to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.